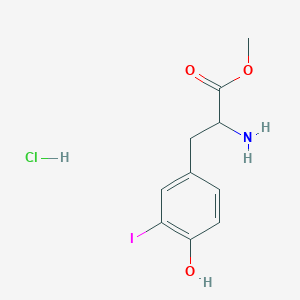

3-Iodo-L-tyrosine Methyl Ester HCl

Beschreibung

Eigenschaften

Molekularformel |

C10H13ClINO3 |

|---|---|

Molekulargewicht |

357.57 g/mol |

IUPAC-Name |

methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |

InChI-Schlüssel |

CCYPOKVFIQWUNE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Iodo L Tyrosine Methyl Ester Hcl

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-iodo-L-tyrosine methyl ester is activated towards electrophilic aromatic substitution by the strongly activating phenolic hydroxyl group. The hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this molecule, position 3 is already substituted with iodine. The remaining ortho position (C5) and the meta position (C2 and C6) relative to the hydroxyl group are available for substitution. The iodine atom itself is a deactivating group but is also an ortho-, para-director.

A key electrophilic substitution is iodination. The iodination of L-tyrosine derivatives can be achieved using various reagents. For instance, L-tyrosine methyl ester can be radioiodinated using oxidizing agents like chloramine-T or Iodogen to generate an electrophilic iodine species. epa.gov This suggests that further iodination of 3-iodo-L-tyrosine methyl ester to produce di-iodo derivatives is feasible. A method for the synthesis of N-protected 3-iodo-L-tyrosine methyl ester involves the reaction of N-protected L-tyrosine methyl ester with an iodine reagent. google.com The hydroxyl group's activating effect is so strong that even a typically unreactive halogen like iodine can undergo substitution. libretexts.org

Further substitution reactions, such as nitration or bromination, would likely occur at the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating iodo and alkylamino groups.

Nucleophilic aromatic substitution (SNAr) on the ring is less common as the ring is not electron-deficient. For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and there must be a good leaving group. organicchemistrytutor.comyoutube.com In the case of 3-iodo-L-tyrosine methyl ester, the iodine atom could potentially act as a leaving group. However, the presence of the electron-donating hydroxyl group makes the ring electron-rich, thus disfavoring nucleophilic attack. organicchemistrytutor.com For SNAr to be a viable pathway, activation through the introduction of strong electron-withdrawing groups on the ring would be necessary.

Oxidative Transformations and Their Products

The phenolic hydroxyl group and the iodinated aromatic ring are susceptible to oxidative transformations. The oxidation of tyrosine and its derivatives can lead to the formation of tyrosyl radicals, which are key intermediates in various biological processes. nih.gov These oxidations can be initiated by chemical reagents or enzymes.

One significant oxidative reaction is the coupling of tyrosine derivatives. For example, intestinal peroxidase can catalyze the oxidative ring-coupling of tyrosine and its analogs. nih.gov In the context of thyroid hormone synthesis, 3-iodotyrosine can oxidatively couple with diiodotyrosine to form triiodothyronine (T3). wikipedia.org This suggests that 3-iodo-L-tyrosine methyl ester could undergo similar enzyme-catalyzed or chemical oxidative coupling reactions to form dimerized products. Tyrosinase, for instance, catalyzes the oxidation of tyrosine to o-quinones, which are highly reactive electrophiles that can couple with various nucleophiles. researchgate.net

Metal-catalyzed oxidation is another pathway. The oxidation of tyrosine in peptides can be significantly affected by adjacent charged residues and the solution environment, often following first-order kinetics in the presence of metal ions and hydrogen peroxide. researchgate.net

Table 1: Oxidative Reactions of Tyrosine Derivatives

| Reactant | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| L-Tyrosine Methyl Ester | Chloramine-T / I₂ | 3-Iodo-L-tyrosine Methyl Ester | epa.gov |

| Tyrosine | Intestinal Peroxidase | Dimerized Tyrosine | nih.gov |

| 3-Iodotyrosine | Thyroid Peroxidase | Triiodothyronine (with diiodotyrosine) | wikipedia.org |

| Tyrosine | Tyrosinase | o-Quinone | researchgate.net |

| Tyrosyl Peptides | H₂O₂ / Metal Ions | Oxidized Tyrosine | researchgate.net |

This table is interactive and provides a summary of oxidative reactions involving tyrosine and its derivatives.

Reductive Pathways Involving the Iodine Moiety

The carbon-iodine bond in 3-iodo-L-tyrosine methyl ester can be cleaved under reductive conditions, a process known as reductive deiodination. This reaction is of significant biological importance. In mammals, the enzyme iodotyrosine deiodinase, which contains a flavin mononucleotide (FMN) cofactor, is crucial for salvaging iodide from 3-iodotyrosine, a byproduct of thyroid hormone synthesis. nih.govnih.govwikipedia.org This enzyme catalyzes the reductive deiodination of 3-iodotyrosine to yield tyrosine and iodide. nih.govnih.gov

In a laboratory setting, catalytic hydrogenation is a common method for reduction. A patented method for synthesizing 3-iodo-N-protected-L-tyrosine methyl ester involves a final deprotection step under a hydrogen atmosphere with a palladium catalyst. google.com While the primary goal of this step is the removal of a different protecting group, these conditions (H₂/Pd) are classic for reductive dehalogenation. The stability of the C-I bond under these specific conditions would need careful consideration to avoid unintentional deiodination.

The ester and amino functionalities can also be targeted by reducing agents. The reduction of tyrosine methyl ester derivatives to tyrosinol has been achieved using lithium borohydride (B1222165) (LiBH₄). ucla.edu However, the use of stronger reducing agents like lithium aluminum hydride (LAH) under forcing conditions has been reported to cause racemization. ucla.edu

Reactivity of the Amino and Ester Functionalities

The primary amino group and the methyl ester group of 3-iodo-L-tyrosine methyl ester exhibit characteristic reactivity.

Amino Group Reactivity: The amino group is nucleophilic and can undergo a variety of reactions. As the compound is a hydrochloride salt, the amino group is protonated. A base, such as triethylamine, is typically required to liberate the free amine for it to react. ucla.edu

Acylation and Protection: The amino group can be acylated with acid chlorides or anhydrides. libretexts.org This reaction is fundamental for peptide synthesis, where the amino group is often protected to prevent unwanted side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com

Peptide Bond Formation: The free amino group can react with the activated carboxyl group of another amino acid to form a peptide bond. This is a cornerstone of peptide and protein synthesis, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). ucla.edu

Reaction with Aldehydes: Amino acids can react with aldehydes to form imines (Schiff bases), which can then undergo further reactions like decarboxylation or deamination. libretexts.org

Ester Group Reactivity: The methyl ester is susceptible to nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. science.gov This is a common deprotection strategy in synthesis. L-tyrosine methyl ester is noted to be very stable, with a relatively low hydrolysis rate. researchgate.net

Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.org

Reduction: As mentioned previously, the ester can be reduced to a primary alcohol (tyrosinol) using reducing agents like LiBH₄. ucla.edu

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide.

Table 2: Reactions of Amino and Ester Functionalities

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Amino | Acylation | Acid Anhydride (B1165640)/Chloride | Amide (N-protected) | google.comlibretexts.org |

| Amino | Peptide Coupling | Activated Amino Acid, DCC | Peptide Bond | ucla.edu |

| Ester | Hydrolysis | Acid/Base, H₂O | Carboxylic Acid | science.gov |

| Ester | Reduction | LiBH₄ | Primary Alcohol | ucla.edu |

| Ester | Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | wikipedia.org |

This interactive table summarizes key reactions of the amino and ester groups in tyrosine derivatives.

Synthesis and Exploration of Derivatives and Analogs of 3 Iodo L Tyrosine Methyl Ester

Preparation of N-Protected 3-Iodo-L-tyrosine Methyl Esters

The protection of the α-amino group is a fundamental step in peptide synthesis and other modifications of amino acids to prevent unwanted side reactions. For 3-Iodo-L-tyrosine methyl ester, various standard amine protecting groups can be employed.

A common method involves the reaction of N-protected-L-tyrosine methyl ester with a protecting agent, followed by iodination. For instance, N-protected-L-tyrosine methyl ester can be reacted with chloromethyl methyl ether (MOMCl) in the presence of a base to protect the phenolic hydroxyl group. Subsequent iodination at the 3-position of the aromatic ring yields 3-iodo-N-protected-O-methoxymethyl-L-tyrosine methyl ester. The MOM group can then be selectively removed under neutral conditions using a palladium catalyst in a hydrogen atmosphere, affording the desired 3-iodo-N-protected-L-tyrosine methyl ester. google.com This method is advantageous as it avoids the use of strong acids which could affect other acid-sensitive groups. google.com

Commonly used N-protecting groups (P) in this synthetic route include:

Tert-butoxycarbonyl (Boc)

Benzyloxycarbonyl (Cbz)

Acetyl (Ac)

Benzoyl (Bz) google.com

The choice of protecting group depends on the subsequent reaction conditions and the desired final product. For example, the Boc group is readily cleaved by acid, while the Cbz group is typically removed by hydrogenolysis.

Table 1: Examples of N-Protecting Groups for 3-Iodo-L-tyrosine Methyl Ester

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Acetyl | Ac | Acidic or basic hydrolysis |

| Benzoyl | Bz | Strong acidic or basic hydrolysis |

Synthesis of O-Protected 3-Iodo-L-tyrosine Methyl Esters

Protection of the phenolic hydroxyl group of the tyrosine moiety is often necessary to prevent side reactions during peptide coupling or other synthetic transformations. A variety of protecting groups can be installed on the hydroxyl group of 3-Iodo-L-tyrosine methyl ester.

One strategy involves the O-alkylation of a pre-formed N-protected 3-iodo-L-tyrosine. For example, N-Boc-L-tyrosine can be formylated via a Reimer-Tiemann reaction, followed by a Dakin oxidation to introduce a hydroxyl group at the 3-position, which can then be selectively protected. ucla.edu Another approach is the direct alkylation of the phenolic hydroxyl group. For instance, reaction with an alkyl halide in the presence of a base can yield the corresponding O-alkylated derivative.

A specific example is the synthesis of 3-Bromo-4-O-methyl-L-tyrosine, which can be esterified to its methyl ester. ucla.edu A similar strategy can be applied for the iodo-analog.

Di-iodinated Tyrosine Methyl Ester Analogs (e.g., 3,5-Diiodotyrosine Methyl Ester)

The synthesis of di-iodinated tyrosine analogs, such as 3,5-diiodo-L-tyrosine methyl ester, involves the introduction of a second iodine atom onto the aromatic ring. This can be achieved by direct iodination of tyrosine or its derivatives under specific conditions. chemicalbook.com

One method for synthesizing 3,5-diiodo-L-tyrosine involves the direct iodination of L-tyrosine using iodine in the presence of sodium iodide and an amine base. chemicalbook.com The resulting 3,5-diiodo-L-tyrosine can then be esterified to its methyl ester hydrochloride. nih.gov

Alternatively, a process for producing 3,5-diiodothyronines starts with the conversion of 3,5-diiodotyrosine into a complex with a divalent metal cation. This complex is then reacted with a 4,4'-dialkoxy-diphenyl-iodonium salt in the presence of a base. google.com While this process is for diiodothyronines, the initial steps are relevant to the modification of diiodotyrosine.

Alpha-Methylated and Other Side-Chain Modified Derivatives

Modifications to the side chain of 3-Iodo-L-tyrosine methyl ester can lead to analogs with altered biological properties. A key modification is α-methylation, which can enhance metabolic stability.

3-[125I]iodo-alpha-methyl-L-tyrosine has been studied as a tumor imaging agent. nih.gov Its synthesis involves the introduction of a methyl group at the alpha-carbon of the amino acid backbone. Another example of a side-chain modified derivative is 3-methyl-L-tyrosine, a natural amino acid involved in catecholamine production. biosynth.com While not an iodo-derivative, the synthetic strategies for its preparation can be adapted. Furthermore, 3-methoxy-α-methyl-L-tyrosine is another derivative where the tyrosine skeleton is substituted with a methoxy (B1213986) group at the C-3 position and a methyl group at the α-carbon. ebi.ac.uk

Incorporation into Peptide and Peptidomimetic Scaffolds

3-Iodo-L-tyrosine methyl ester is a valuable building block for incorporation into peptides and peptidomimetics, where the iodo-group can serve as a handle for further functionalization or as a key pharmacophoric element.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used technique for the assembly of peptides. beilstein-journals.org In SPPS, the C-terminal amino acid is attached to a solid support, and the peptide chain is elongated by sequential addition of N-protected amino acids. beilstein-journals.orglsu.edu

Fmoc-3-iodo-L-tyrosine is a commercially available derivative suitable for SPPS using the Fmoc/tBu strategy. biosynth.com The Fmoc group protects the amine during coupling and is removed with a mild base, while the tert-butyl group can be used to protect the phenolic hydroxyl if necessary. The use of automated synthesizers has significantly advanced the efficiency of SPPS. beilstein-journals.org

Solution-Phase Coupling Strategies

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. rsc.org This method involves the coupling of amino acid derivatives in a suitable solvent.

Various coupling reagents can be used to facilitate the formation of the peptide bond, such as propylphosphonic anhydride (B1165640) (T3P®), which has been shown to be an efficient and green coupling reagent. rsc.orgresearchgate.net The choice of protecting groups and coupling strategy is crucial for achieving high yields and minimizing side reactions like racemization. researchgate.netmasterorganicchemistry.com For instance, N-benzyloxycarbonyl (Z) protection is often used in solution-phase synthesis as it can be easily removed by hydrogenation. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Iodo-L-tyrosine Methyl Ester HCl |

| N-Protected 3-Iodo-L-tyrosine Methyl Esters |

| O-Protected 3-Iodo-L-tyrosine Methyl Esters |

| 3,5-Diiodotyrosine Methyl Ester |

| Alpha-Methylated 3-Iodo-L-tyrosine Derivatives |

| 3-Iodo-L-tyrosine |

| 3,5-Diiodo-L-tyrosine |

| 3-Bromo-4-O-methyl-L-tyrosine |

| 3-[125I]iodo-alpha-methyl-L-tyrosine |

| 3-methyl-L-tyrosine |

| 3-methoxy-α-methyl-L-tyrosine |

| Fmoc-3-iodo-L-tyrosine |

| N-Boc-L-tyrosine |

| N-benzyloxycarbonyl-protecting group (Z) |

| Tert-butoxycarbonyl (Boc) |

| Benzyloxycarbonyl (Cbz) |

| Acetyl (Ac) |

| Benzoyl (Bz) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Chloromethyl methyl ether (MOMCl) |

| Propylphosphonic anhydride (T3P®) |

Applications of 3 Iodo L Tyrosine Methyl Ester Hcl in Chemical Biology Research

3-Iodo-L-tyrosine methyl ester HCl is a specialized derivative of the amino acid L-tyrosine. Its unique chemical structure, featuring an iodine atom on the phenyl ring and protection of the carboxylic acid as a methyl ester, makes it a valuable tool in various areas of chemical biology research. This article explores its specific applications as a precursor for radiolabeled probes, its role in studying metabolic pathways, its utility in enzyme inhibition studies, and its function as a building block in the synthesis of complex natural products.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-Iodo-L-tyrosine Methyl Ester HCl. It provides in-depth information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

¹H-NMR and ¹³C-NMR Analysis for Isomeric Purity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and assessing the isomeric purity of this compound.

In the ¹H-NMR spectrum of a related compound, 3-Iodo-4-O-methyl-L-tyrosine Methyl Ester Hydrochloride, specific chemical shifts (δ) are observed in deuterium (B1214612) oxide (D₂O). The aromatic protons appear as a doublet at 7.68 ppm (1H, d, J = 8 Hz), a doublet of doublets at 7.26 ppm (1H, dd, J = 2, 8 Hz), and another doublet at 6.97 ppm (1H, d, J = 8 Hz). The alpha-proton (α-H) resonates as a triplet at 4.36 ppm (1H, t, J = 7 Hz). The two sets of methyl protons from the ester and the O-methyl group appear as singlets at 3.87 ppm (3H, s) and 3.85 ppm (3H, s) respectively. The beta-protons (β-H₂) show up as a triplet at 3.19 ppm. ucla.edu While this data is for a closely related structure, it provides a strong indication of the expected regions for the proton signals in this compound.

Similarly, ¹³C-NMR provides a unique fingerprint of the carbon skeleton. For 3-Iodo-4-O-methyl-L-tyrosine Methyl Ester Hydrochloride, the carbonyl carbon of the ester is observed around 172.9 ppm. The aromatic carbons show distinct signals, including those for the carbon bearing the iodine atom (around 88.5 ppm) and the other aromatic carbons. The methoxy (B1213986) and methyl ester carbons also have characteristic shifts. ucla.edu These spectral data are critical for confirming the correct isomeric form and ensuring the absence of significant impurities.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Related Tyrosine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.68 | Doublet | Aromatic CH |

| ¹H | 7.26 | Doublet of doublets | Aromatic CH |

| ¹H | 6.97 | Doublet | Aromatic CH |

| ¹H | 4.36 | Triplet | α-CH |

| ¹H | 3.87 | Singlet | -OCH₃ |

| ¹H | 3.85 | Singlet | Ester -OCH₃ |

| ¹H | 3.19 | Triplet | β-CH₂ |

| ¹³C | 172.9 | - | C=O (Ester) |

| ¹³C | 88.5 | - | C-I |

Note: Data is for 3-Iodo-4-O-methyl-L-tyrosine Methyl Ester Hydrochloride and serves as a reference. ucla.edu

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously determine the stereochemistry of this compound, particularly its L-configuration, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm the connectivity between protons and carbons. rsc.org For definitive stereochemical assignment, techniques like Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral solvating agents can be employed to differentiate between enantiomers.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of 3-Iodo-L-tyrosine Methyl Ester. It can measure the mass-to-charge ratio (m/z) with very high precision. For instance, the monoisotopic mass of the free base, 3-Iodo-L-tyrosine methyl ester, is 320.98619 g/mol . epa.gov HRMS can confirm this mass with a high degree of accuracy, which helps in distinguishing it from other compounds with similar nominal masses. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To make this compound amenable to GC analysis, it often requires derivatization to increase its volatility. A common derivatization method is silylation, which can produce a trimethylsilyl (B98337) (TMS) derivative. nist.govhmdb.ca The resulting derivative can then be analyzed by GC-MS to assess the purity of the original compound. nist.gov The mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification and quantification. nist.govhmdb.cahmdb.ca Isotope dilution-GC/MS methods have also been developed for the analysis of related iodinated tyrosine compounds, demonstrating the technique's potential for high accuracy and precision. nih.gov

Table 2: Mass Spectrometry Data for 3-Iodo-L-tyrosine Methyl Ester and its Derivatives

| Technique | Analyte | Observed m/z | Significance |

| HRMS | 3-Iodo-L-tyrosine methyl ester (free base) | 320.98619 | Accurate mass determination for formula confirmation. epa.gov |

| GC-MS | N,O-bis(trimethylsilyl)-3-iodo-L-tyrosine, trimethylsilyl ester | 523.6284 (Molecular Weight) | Purity assessment after derivatization. nist.gov |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. Reversed-phase HPLC, often with a C18 column, can effectively separate the compound from starting materials, by-products, and other impurities. The use of a suitable mobile phase, typically a mixture of water, organic solvent (like acetonitrile (B52724) or methanol), and an acid (like trifluoroacetic acid), allows for the fine-tuning of the separation. researchgate.net The purity of the compound can be determined by analyzing the chromatogram for the presence of any extraneous peaks. HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced detection and identification of impurities. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical assessment of purity and the preparative isolation of this compound. The method's high resolution and sensitivity are well-suited for separating the target compound from starting materials, by-products, and other impurities.

In analytical applications, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique separates molecules based on their hydrophobicity. For compounds like this compound, a C18 column is a typical stationary phase. The mobile phase generally consists of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. Detection is commonly achieved using a UV detector, as the aromatic ring of the tyrosine derivative absorbs light in the UV spectrum. The purity of 3-Iodo-L-tyrosine, the parent compound, has been confirmed to be as high as 99.79% using HPLC, demonstrating the effectiveness of this method for related structures. selleckchem.com

For preparative purposes, the principles of analytical HPLC are scaled up. Larger columns are used to handle higher sample loads, allowing for the isolation of the compound in quantities sufficient for further research. The conditions developed at the analytical scale are often transferred and optimized for the preparative scale. This approach is crucial for obtaining highly pure material, which is essential for subsequent structural elucidation and biological assays. The scalability of liquid chromatography allows for the purification of impurities in preparative separation, which is also suitable for pharmacokinetic studies.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 Silica (B1680970) Gel | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component for polar interactions |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component to elute non-polar compounds |

| Elution Type | Gradient | To ensure separation of compounds with varying polarities |

| Detection | UV Spectrophotometry (e.g., 230 nm or 280 nm) | To quantify and identify the compound based on its chromophore |

Adsorption Chromatography (e.g., Silica Gel) for Isomer Separation

Adsorption chromatography, most commonly using silica gel as the stationary phase, is a valuable technique for the separation of isomers of this compound. This method separates compounds based on their differential adsorption to the surface of the stationary phase. The separation is influenced by the polarity of the molecule; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

In the context of 3-Iodo-L-tyrosine derivatives, silica gel column chromatography can be employed to separate the desired product from isomers that may have formed during synthesis, such as those with iodine at a different position on the aromatic ring. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). By carefully adjusting the polarity of the eluent system, a fine separation of closely related isomers can be achieved. For instance, in the synthesis of related tyrosine-based dipeptides, column chromatography over silica gel with a hexane/ethyl acetate (B1210297) gradient has been successfully used for purification. nih.gov This highlights the utility of adsorption chromatography for purifying compounds within this chemical class.

| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |

| Column Chromatography | Silica Gel (Merck, 60–120 mesh) nih.gov | Hexane/Ethyl Acetate nih.gov | Differential adsorption based on polarity |

Chiroptical Methods for Stereoisomeric Analysis (e.g., Optical Rotation)

As this compound is a chiral compound, derived from the naturally occurring L-amino acid, the confirmation of its stereochemical integrity is paramount. Chiroptical methods are employed to analyze the stereoisomeric purity and to confirm the absolute configuration of the molecule.

Optical Rotation is a classical chiroptical technique that measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). For 3-Iodo-L-tyrosine, the parent amino acid, a specific rotation of [α]20/D between -2.0 and -5.0 degrees has been reported (c=2, 1mol/L HCl). tcichemicals.com While the specific rotation for the methyl ester hydrochloride derivative may differ, this measurement remains a critical quality control parameter to ensure that racemization has not occurred during synthesis or purification.

Electronic Circular Dichroism (ECD) is a more advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule and provides a "fingerprint" of its absolute configuration. In the study of other halogenated tyrosine derivatives, the comparison of experimentally measured ECD spectra with those calculated using quantum chemical methods has been a powerful tool for the unambiguous assignment of the absolute configurations of newly isolated compounds. nih.gov This approach would be highly applicable to confirm the L-configuration of this compound.

| Analytical Method | Parameter Measured | Application for this compound |

| Optical Rotation | Specific Rotation ([α]) | Confirmation of stereochemical purity and detection of racemization |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light | Determination of absolute configuration by comparing experimental and calculated spectra nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

While methods for the synthesis of iodinated tyrosine derivatives exist, there remains a significant need for more efficient, sustainable, and highly stereoselective routes to access 3-Iodo-L-tyrosine Methyl Ester HCl and its analogues.

Future research should focus on:

Catalytic Enantioselective Iodination: Current iodination methods often require stoichiometric reagents and can lack regioselectivity, sometimes leading to di-iodinated byproducts. google.com A significant advancement would be the development of catalytic systems, perhaps using transition metals like palladium or chiral organocatalysts, that can directly and enantioselectively iodinate the L-tyrosine methyl ester precursor at the C3 position. Research into palladium-catalyzed enantioselective C-H activation, which has shown success for other amino acid derivatives, could provide a template for these investigations. nih.gov

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Exploring halogenase enzymes capable of regioselectively iodinating tyrosine derivatives could lead to a highly efficient and environmentally benign production method.

Table 1: Comparison of Synthetic Approaches for Iodinated Tyrosine Derivatives

| Synthetic Method | Key Features | Potential Future Development | Relevant Findings |

|---|---|---|---|

| Classical Electrophilic Iodination | Uses reagents like ICl or I2/Ag+; often requires protecting groups. | Improving regioselectivity and reducing waste. | Can produce mixtures of mono- and di-iodinated products. taylorandfrancis.com |

| Pd-Catalyzed C-H Activation | Direct functionalization of the C-H bond; potential for high stereocontrol. | Application to tyrosine methyl ester for direct C3-iodination. | Demonstrated for kinetic resolution of β-amino acids with high selectivity. nih.gov |

| Enzymatic Halogenation | High stereo- and regioselectivity; environmentally benign conditions. | Discovery or engineering of halogenases for specific tyrosine substrates. | Cyanophages have been found to encode halogenases with the potential to iodinate organic molecules. mdpi.com |

Exploration of New Catalytic Transformations

The iodine atom on the phenyl ring of this compound is a synthetic handle that is ripe for exploitation in a wide array of catalytic cross-coupling reactions. This area remains largely unexplored for this specific molecule.

Promising avenues for research include:

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions could be used to conjugate a vast range of functionalities (e.g., aryl groups, alkynes, amines) to the tyrosine ring, creating novel amino acid derivatives with tailored electronic, photophysical, or biological properties. For example, Heck couplings have been successfully used on diiodo-L-tyrosine to create fluorescent amino acids. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as Ullmann couplings, could provide alternative pathways to form carbon-carbon or carbon-heteroatom bonds, expanding the synthetic toolbox.

Iodine-Mediated Catalysis: Iodine itself can act as a catalyst for various organic transformations. rsc.orgrsc.org Research could investigate whether the iodo-substituent on the tyrosine ring can participate in or mediate intramolecular or intermolecular reactions, potentially leading to the discovery of novel cyclization or functionalization pathways. Iodine has been shown to catalyze the synthesis of heterocyclic structures from other α-amino acids. researchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Product Class | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(0) / Ligand | Biaryl amino acids | Pharmaceuticals, molecular probes |

| Sonogashira Coupling | Pd(0) / Cu(I) | Alkynyl-tyrosine derivatives | Click chemistry, materials science |

| Heck Coupling | Pd(0) / Ligand | Stilbene-like amino acids | Fluorescent probes, photoswitches |

| Buchwald-Hartwig Amination | Pd(0) / Ligand | N-Aryl-tyrosine derivatives | Peptidomimetics, drug discovery |

Design of Next-Generation Molecular Probes for Chemical Biology

Iodinated compounds are crucial in biomedical imaging, particularly as radio-labels for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The derivative 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT) is already a known imaging agent for amino acid transport. researchgate.netnih.gov Building on this, this compound can serve as a scaffold for a new generation of sophisticated molecular probes.

Future research should aim to:

Develop Multimodal Imaging Agents: By incorporating both a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) and a fluorophore through catalytic coupling at the iodine position, it would be possible to create probes for dual PET/fluorescence imaging. This would enable researchers to correlate high-sensitivity whole-body imaging with high-resolution cellular microscopy.

Create Stimuli-Responsive Probes: The tyrosine scaffold can be elaborated to create probes that change their fluorescence or other properties in response to specific biological stimuli, such as pH, redox state, or the presence of certain enzymes. nih.gov L-tyrosine derivatives have already been developed as fluorescent sensors for halides and pH. rsc.org

Targeted Enzyme Inhibitor Probes: The tyrosine structure is recognized by many enzymes, such as protein tyrosine phosphatases (PTPs) and tyrosine kinases. acs.orgsigmaaldrich.com By modifying the core structure of this compound, it may be possible to design highly specific probes to report on the activity of these enzymes in living cells, aiding in drug discovery and diagnostics.

Computational Chemistry and Molecular Modeling Studies of Reactivity

Computational chemistry provides a powerful, non-empirical tool to predict and understand the behavior of molecules, yet it has been underutilized for this compound. Molecular modeling can provide deep insights that can guide and accelerate experimental work.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity: Modeling can be used to elucidate the transition states and reaction pathways for the novel stereoselective syntheses and catalytic transformations described above. This would help in optimizing reaction conditions and designing more efficient catalysts.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can map the electron distribution and predict the reactivity of different sites on the molecule. This would be invaluable for understanding the C-I bond's reactivity in cross-coupling reactions and predicting the outcomes of various functionalization attempts.

Binding Interactions and Probe Design: For the development of molecular probes, computational docking and molecular dynamics simulations can predict how derivatives of this compound will bind to target proteins, such as amino acid transporters or enzymes. nih.govrsc.org This in silico screening can prioritize the synthesis of candidates with the highest predicted affinity and specificity, saving considerable time and resources.

Integration into Advanced Materials Science Research

The unique combination of a natural amino acid and a heavy halogen atom makes this compound an intriguing monomer for the synthesis of advanced functional materials.

Unexplored research avenues include:

High Refractive Index Polymers: The incorporation of heavy atoms like iodine into a polymer matrix is known to significantly increase its refractive index. Polymerizing derivatives of this compound could lead to novel biocompatible polymers with applications in optical lenses, coatings, and light-emitting diodes (LEDs).

Radiopaque Biomaterials: The high atomic number of iodine makes it opaque to X-rays. This property could be exploited by incorporating the compound into biomaterials used for medical devices, such as stents or catheters, rendering them visible under fluoroscopy without the need for potentially toxic additives. nih.gov

Functionalized Surfaces and Nanomaterials: The molecule could be grafted onto surfaces or nanoparticles to create materials with specific functionalities. For example, surfaces functionalized with this amino acid could be used for selective protein capture or as platforms for biosensing applications. The synthesis of fluorescent unnatural amino acids from tyrosine derivatives has already shown promise in creating functional peptides that can be used for cell imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-Iodo-L-tyrosine Methyl Ester HCl?

- Methodology :

- FTIR and XRD are critical for identifying functional groups (e.g., Si–O–Si bonds, ester linkages) and crystallinity, respectively. For example, FTIR can confirm the presence of ester groups (C=O stretch at ~1700 cm⁻¹) and aromatic iodination .

- HPLC or LC-MS ensures purity by quantifying residual reactants or byproducts. The compound’s molecular weight (307.09 g/mol) and retention time can be cross-referenced with standards .

- NMR (¹H/¹³C) resolves stereochemistry and confirms methyl esterification at the carboxyl group .

Q. How does HCl influence the stability of 3-Iodo-L-tyrosine Methyl Ester during synthesis?

- Methodology :

- HCl acts as a proton source, facilitating esterification by converting the carboxylic acid intermediate to a more reactive acyl chloride. However, excessive HCl may hydrolyze the ester bond. Stability studies under varying HCl concentrations (0.1–1 M) and temperatures (25–60°C) should monitor degradation via TLC or HPLC .

- pH optimization (e.g., pH 4–6) using buffered conditions can mitigate unwanted hydrolysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

- Methodology :

- Design a Box-Behnken or central composite design with factors like reaction time, temperature, HCl concentration, and molar ratios. For example, a 4-factor, 3-level design generates 27 experiments to model yield responses .

- Use ANOVA to identify significant interactions (e.g., temperature × catalyst concentration) and derive a polynomial equation for yield prediction. Optimal conditions might involve 60°C, 1:3 substrate/catalyst ratio, and 0.5 M HCl, achieving >90% yield .

Q. What kinetic models describe the enzyme inhibition mechanism of this compound in tyrosine hydroxylase (TH) studies?

- Methodology :

- Perform Michaelis-Menten assays with varying substrate (L-tyrosine) and inhibitor concentrations. Plot Lineweaver-Burk curves to determine inhibition type (competitive/non-competitive). For instance, parallel lines suggest uncompetitive inhibition .

- Fit data to Cheng-Prusoff equations to calculate inhibition constants (Ki). A lower Ki (e.g., <10 µM) indicates potent TH inhibition. Validate using dopamine quantification (e.g., HPLC-ECD) in cellular models .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodology :

- Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Use HPLC-UV to track degradation products (e.g., free tyrosine or deiodinated derivatives) .

- Solvent screening (DMSO, ethanol, saline) reveals polarity effects. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing ester hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on the optimal pH for synthesizing this compound: How to resolve discrepancies?

- Methodology :

- Replicate studies under cited pH ranges (e.g., pH 2–9) while controlling variables like ionic strength and buffer type. Use DoE (Design of Experiments) to isolate pH effects.

- Characterize intermediates via LC-MS/MS to identify pH-sensitive steps (e.g., iodination vs. esterification). For example, acidic conditions (pH 4–5) may favor ester stability but slow iodination .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.